An In-depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetophenone
An In-depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4'-Chloro-2'-fluoroacetophenone, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory and developmental applications.
Chemical and Physical Properties
4'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 175711-83-8 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Approximately 233 °C | [3] |
| Melting Point | -30 to -25 °C | [2] |
| Density | Approximately 1.258 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for 4'-Chloro-2'-fluoroacetophenone, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | s | 3H | -COCH₃ |
| ~7.2-7.3 | m | 1H | Ar-H |
| ~7.4-7.5 | m | 1H | Ar-H |
| ~7.8-7.9 | m | 1H | Ar-H |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~28 | -COCH₃ |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
| ~125 (d, J ≈ 4 Hz) | Ar-C |
| ~130 | Ar-C |
| ~132 | Ar-C |
| ~140 (d, J ≈ 8 Hz) | Ar-C |
| ~160 (d, J ≈ 250 Hz) | Ar-C (C-F) |
| ~195 | C=O |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 172/174 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | [M - CH₃]⁺ |
| 129/131 | [M - COCH₃]⁺ |
| 94 | [C₆H₃F]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1680-1700 | Strong | C=O stretch (ketone) |
| ~1550-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-F stretch |
| ~750-850 | Strong | C-Cl stretch |
Synthesis
4'-Chloro-2'-fluoroacetophenone is commonly synthesized via a Friedel-Crafts acylation reaction.
Figure 1. Synthesis of 4'-Chloro-2'-fluoroacetophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
1-Chloro-3-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Figure 2. General workup and purification workflow.
Reactivity and Applications
4'-Chloro-2'-fluoroacetophenone is a versatile intermediate in organic synthesis. The ketone moiety can undergo various reactions such as reduction to an alcohol, and the aromatic ring is susceptible to further electrophilic substitution, directed by the existing substituents.
Its primary application is in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a starting material for the preparation of various active pharmaceutical ingredients (APIs).
Safety and Handling
4'-Chloro-2'-fluoroacetophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Wear protective gloves/eye protection/face protection.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the analysis of aromatic ketones like 4'-Chloro-2'-fluoroacetophenone by GC-MS is as follows:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection of a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
A general protocol for the analysis of substituted acetophenones by reverse-phase HPLC is as follows:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting point could be a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
Biological Activity
As a chemical intermediate, 4'-Chloro-2'-fluoroacetophenone is not expected to have specific biological signaling pathway activity. Its significance in drug development lies in its role as a precursor to biologically active molecules. No direct involvement in signaling pathways has been reported in the scientific literature.



